molecular formula C7H5F2NO B11821783 (E)-2,4-Difluorobenzaldehyde oxime

(E)-2,4-Difluorobenzaldehyde oxime

Cat. No.: B11821783
M. Wt: 157.12 g/mol
InChI Key: SVCQIVUYSQKNAZ-WMZJFQQLSA-N
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Description

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,4-difluorobenzaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. Common solvents used in this reaction include ethanol and methanol, and the reaction is often carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated and nitrated products.

Scientific Research Applications

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to its potential use as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-difluorodiphenyl sulfone
  • (2,4-difluorophenyl)methanethiol
  • [(2,4-difluorophenyl)(methoxy)methylidene]propanedinitrile

Uniqueness

(NE)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both difluorophenyl and hydroxylamine groups. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Biological Activity

(E)-2,4-Difluorobenzaldehyde oxime is a chemical compound characterized by its unique molecular structure, which includes two fluorine atoms at the 2 and 4 positions of the benzaldehyde ring and an oxime functional group (-C=N-OH). This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry due to its potential biological activities.

Molecular Properties

  • Molecular Formula : CHFNO
  • Molecular Weight : 157.12 g/mol

The presence of fluorine atoms enhances the compound's chemical stability and influences its biological activity, making it a subject of research in pharmacological applications.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxime derivatives, including this compound. The compound has shown promising results against various microbial strains:

  • Antifungal Activity : Research indicated that oxime ethers exhibit significant antifungal properties. For instance, compounds with structural similarities to this compound demonstrated effective minimum inhibitory concentrations (MIC) against Candida albicans, Aspergillus niger, and other fungal strains. One study reported MIC values as low as 0.004 µg/mL for certain derivatives, indicating high potency .
  • Bactericidal Activity : The compound's derivatives have also been tested for bactericidal activity. In comparative studies, several oxime compounds exhibited varying degrees of effectiveness against bacterial strains, with some derivatives outperforming traditional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural characteristics. The introduction of fluorine atoms at specific positions on the benzene ring is believed to enhance its interaction with biological targets:

CompoundPosition of FluorineMIC Against C. albicans
This compound2, 40.004 µg/mL
2-Fluorobenzaldehyde oxime2Higher than 0.004 µg/mL
4-Fluorobenzaldehyde oxime4Varies

This table illustrates how modifications in the molecular structure can significantly impact biological efficacy.

Study on Antifungal Activity

In a recent study published in PMC, researchers synthesized several oxime ethers derived from benzaldehydes and tested their antifungal activity against various strains. The study found that the (E)-isomer of certain derivatives exhibited superior antifungal activity compared to their Z-counterparts and other reference drugs .

Synthesis and Evaluation

Another investigation focused on synthesizing derivatives of this compound and assessing their biological activities. The synthesized compounds were evaluated for their ability to inhibit fungal growth at different concentrations. Notably, one derivative showed an EC50 value of 8.5 µg/mL against Rhizoctonia solani, outperforming conventional antifungal agents .

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

(NZ)-N-[(2,4-difluorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H5F2NO/c8-6-2-1-5(4-10-11)7(9)3-6/h1-4,11H/b10-4-

InChI Key

SVCQIVUYSQKNAZ-WMZJFQQLSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)F)/C=N\O

Canonical SMILES

C1=CC(=C(C=C1F)F)C=NO

Origin of Product

United States

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